Cas no 1097797-42-6 (2-(4-bromophenyl)-3-methylmorpholine)

2-(4-bromophenyl)-3-methylmorpholine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromophenyl)-3-methylmorpholine
- Morpholine, 2-(4-bromophenyl)-3-methyl-
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- インチ: 1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
- InChIKey: FWXJFYRBAJTHOA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1C(C)NCCO1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 180
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(4-bromophenyl)-3-methylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119080-2.5g |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 2.5g |
$1428.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974760-5g |
2-(4-Bromophenyl)-3-methylmorpholine |
1097797-42-6 | 95% | 5g |
¥9926.0 | 2023-04-05 | |
Enamine | EN300-119080-0.05g |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-119080-0.5g |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 0.5g |
$699.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974760-1g |
2-(4-Bromophenyl)-3-methylmorpholine |
1097797-42-6 | 95% | 1g |
¥3423.0 | 2023-04-05 | |
Enamine | EN300-119080-50mg |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 50mg |
$468.0 | 2023-10-03 | ||
Enamine | EN300-119080-250mg |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 250mg |
$513.0 | 2023-10-03 | ||
Enamine | EN300-119080-2500mg |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 2500mg |
$1089.0 | 2023-10-03 | ||
Enamine | EN300-119080-1000mg |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 1000mg |
$557.0 | 2023-10-03 | ||
Enamine | EN300-119080-0.1g |
2-(4-bromophenyl)-3-methylmorpholine |
1097797-42-6 | 0.1g |
$640.0 | 2023-06-08 |
2-(4-bromophenyl)-3-methylmorpholine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2-(4-bromophenyl)-3-methylmorpholineに関する追加情報
2-(4-Bromophenyl)-3-Methylmorpholine: A Comprehensive Overview
2-(4-Bromophenyl)-3-Methylmorpholine, also known by its CAS number 1097797-42-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of morpholines, which are six-membered heterocycles containing one oxygen atom and two adjacent nitrogen atoms. The presence of a bromine substituent at the para position of the phenyl ring and a methyl group on the morpholine ring imparts unique chemical properties to this compound, making it a valuable molecule for various applications.
The synthesis of 2-(4-Bromophenyl)-3-Methylmorpholine involves a series of well-established organic reactions. Typically, the starting material is 3-methylmorpholine, which undergoes nucleophilic substitution or coupling reactions to introduce the bromophenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have been documented in several peer-reviewed journals, highlighting the importance of this compound in modern chemical synthesis.
One of the most promising applications of 2-(4-Bromophenyl)-3-Methylmorpholine lies in its use as an intermediate in drug discovery. The bromine substituent serves as a reactive handle for further functionalization, allowing chemists to explore diverse pharmacophores. For instance, researchers have employed this compound as a building block for designing potential anti-inflammatory and antitumor agents. Studies published in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry have demonstrated its potential in modulating key biological pathways, making it a valuable tool in therapeutic development.
In addition to its role in drug discovery, 2-(4-Bromophenyl)-3-Methylmorpholine has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical stability. These findings were presented at major international conferences, underscoring its versatility across multiple disciplines.
The physical properties of 2-(4-Bromophenyl)-3-Methylmorpholine are also worth noting. It exhibits a high melting point due to its rigid molecular structure and strong intermolecular hydrogen bonding. This characteristic makes it ideal for use in high-temperature applications, such as thermal stabilizers and flame retardants. Furthermore, its solubility profile has been optimized through structural modifications, enabling easier processing in industrial settings.
In conclusion, 2-(4-Bromophenyl)-3-Methylmorpholine, with its CAS number 1097797-42-6, stands out as a versatile and multifaceted compound with wide-ranging applications. From drug discovery to materials science, its unique chemical properties continue to drive innovation across various industries. As research progresses, new insights into its potential uses are expected to emerge, solidifying its position as an essential molecule in contemporary chemistry.
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